5-Bromo-3-methyl-2-vinylpyridine
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Overview
Description
5-Bromo-3-methyl-2-vinylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a vinyl group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-vinylpyridine typically involves the bromination of 3-methyl-2-vinylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 5th position . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where the vinyl group can be coupled with aryl or alkyl boronic acids to form biaryl or alkyl derivatives.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or alkyl boronic acids, and bases such as potassium phosphate in a solvent mixture of dioxane and water.
Major Products Formed:
Substitution Products: Amino or thio derivatives of this compound.
Coupling Products: Biaryl or alkyl derivatives with extended conjugation.
Scientific Research Applications
5-Bromo-3-methyl-2-vinylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-vinylpyridine in biological systems involves its interaction with specific molecular targets. The vinyl group allows for conjugation with biomolecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. The compound’s reactivity enables it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Lacks the vinyl group, making it less reactive in cross-coupling reactions.
3-Methyl-2-vinylpyridine: Lacks the bromine atom, reducing its utility in substitution reactions.
5-Bromo-3-methylpyridine: Lacks the vinyl group, limiting its applications in the synthesis of conjugated systems.
Uniqueness: 5-Bromo-3-methyl-2-vinylpyridine stands out due to the presence of both the bromine and vinyl groups, which confer unique reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C8H8BrN |
---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
5-bromo-2-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-8-6(2)4-7(9)5-10-8/h3-5H,1H2,2H3 |
InChI Key |
MLLMHNRMXWAGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C=C)Br |
Origin of Product |
United States |
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